Introduction: The Significance of 1H-Pyrazole-4-carbaldehyde as a Core Scaffold
Introduction: The Significance of 1H-Pyrazole-4-carbaldehyde as a Core Scaffold
An In-Depth Technical Guide to the Physicochemical Characteristics of 1H-Pyrazole-4-carbaldehyde HCl
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Within this important class of molecules, 1H-Pyrazole-4-carbaldehyde serves as a versatile and crucial building block.[4] Its aldehyde functionality at the 4-position provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of more complex molecular architectures for drug discovery and materials science.[4][5]
This technical guide offers a comprehensive examination of the physicochemical characteristics of 1H-Pyrazole-4-carbaldehyde and its hydrochloride (HCl) salt. As a senior application scientist, the goal is to provide not just raw data, but also field-proven insights into the causality behind experimental choices and handling protocols. This document is designed to equip researchers and drug development professionals with the essential knowledge for the effective use, characterization, and storage of this valuable synthetic intermediate.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical properties is fundamental to its application, from reaction setup to formulation development. The properties of 1H-Pyrazole-4-carbaldehyde are summarized below. The hydrochloride salt form is often used to improve solubility and handling characteristics.
| Property | Value | Significance for Research & Development |
| Molecular Formula | C₄H₄N₂O[6][7][8][9] | Confirms the elemental composition of the molecule. |
| Molecular Weight | 96.09 g/mol [6][7][8][9] | Essential for stoichiometric calculations in synthesis and for preparing solutions of known molarity. |
| CAS Number | 35344-95-7[6][8][10] | Provides a unique identifier for unambiguous substance identification across databases. |
| Appearance | Off-white to pale yellow solid[11][12] | A basic quality control check; deviations may indicate impurities or degradation. |
| Melting Point | 82-83 °C[8][11][12] | A sharp melting range is a key indicator of purity. |
| Boiling Point | 300.0 ± 13.0 °C (Predicted)[11][12] | Useful for purification by distillation, although its solid nature makes this less common. |
| Solubility | Slightly soluble in Chloroform (heated) and Methanol.[11][12] | Critical for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical characterization. The HCl salt generally exhibits higher aqueous solubility. |
| pKa | 11.65 ± 0.50 (Predicted)[11][12] | Indicates the acidity of the N-H proton on the pyrazole ring, influencing its reactivity in base-mediated reactions and its ionization state at different pH values. |
| Topological Polar Surface Area (TPSA) | 45.75 Ų[7] | A predictor of drug transport properties. TPSA is correlated with oral bioavailability and cell permeability. |
| LogP | 0.22[7] | The octanol-water partition coefficient indicates the compound's lipophilicity, a key factor in pharmacokinetic properties like absorption and distribution. |
Spectroscopic Profile: Elucidating the Molecular Structure
Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of 1H-Pyrazole-4-carbaldehyde. The following data represent the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation in organic chemistry.[13]
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
-
Aldehyde Proton (-CHO): A singlet is expected at approximately δ 9.8-10.0 ppm . This downfield shift is characteristic of an aldehyde proton.
-
Pyrazole Ring Protons (C3-H, C5-H): Two singlets are expected in the aromatic region, typically around δ 8.0-8.5 ppm .
-
Pyrazole N-H Proton: A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
-
Aldehyde Carbonyl (C=O): A signal is expected around δ 185 ppm .
-
Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons are expected in the range of δ 110-140 ppm .
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹ , characteristic of an aromatic aldehyde carbonyl group.[14]
-
N-H Stretch: A broad band may be observed around 3100-3300 cm⁻¹ .
-
C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹ .
-
C=N and C=C Stretches: Medium intensity bands are expected in the 1400-1600 cm⁻¹ region, corresponding to the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): For C₄H₄N₂O, the expected exact mass for the protonated molecule ([M+H]⁺) would be calculated and compared to the observed value to confirm the elemental composition with high precision.[14]
Synthesis, Reactivity, and Stability
Synthesis
A prevalent method for the synthesis of 1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[14][15][16][17] This reaction typically involves treating a corresponding hydrazone with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to achieve cyclization and formylation in one pot.[18] Understanding the synthetic route is crucial for anticipating potential impurities.
Chemical Reactivity
The reactivity of 1H-Pyrazole-4-carbaldehyde is dominated by its aldehyde functional group and the pyrazole ring.
-
Aldehyde Group: The aldehyde is susceptible to:
-
Oxidation: Easily oxidized to the corresponding carboxylic acid upon exposure to air, requiring storage under an inert atmosphere.[19]
-
Nucleophilic Addition: Reacts with nucleophiles like amines and alcohols.[17]
-
Condensation Reactions: Participates in condensations to form imines (Schiff bases), which are themselves valuable intermediates.[5][18]
-
Cannizzaro Reaction: Under strongly basic conditions, it can undergo disproportionation to the corresponding alcohol and carboxylic acid.[19]
-
-
Pyrazole Ring: The ring itself can undergo electrophilic substitution, though the electron-withdrawing nature of the aldehyde group influences its reactivity.[5]
Stability and Recommended Storage
To ensure the integrity of 1H-Pyrazole-4-carbaldehyde HCl, adherence to proper storage conditions is paramount.
-
Temperature: Store in a cool environment, typically at 2-8°C .[10][11]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[11][20]
-
Light: Protect from light by using an amber or opaque container, as pyrazole derivatives can be susceptible to photodegradation.[20]
-
Moisture: Keep the container tightly sealed to prevent hydrolysis and other moisture-mediated degradation.[19][20]
The primary degradation pathway to be concerned with is the oxidation of the aldehyde to 1H-pyrazole-4-carboxylic acid.[19]
Experimental Protocols & Visualization
Diagram: Physicochemical Characterization Workflow
The following diagram outlines the logical workflow for the comprehensive characterization of a new batch of 1H-Pyrazole-4-carbaldehyde HCl. This ensures a self-validating system where each step confirms the material's identity, purity, and suitability for downstream applications.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. exchemistry.com [exchemistry.com]
- 9. scbt.com [scbt.com]
- 10. 1H-Pyrazole-4-carboxaldehyde | 35344-95-7 [chemicalbook.com]
- 11. 35344-95-7 CAS MSDS (1H-Pyrazole-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 1H-Pyrazole-4-carboxaldehyde | 35344-95-7 [amp.chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. evitachem.com [evitachem.com]
- 18. asianpubs.org [asianpubs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
